molecular formula C17H25N3O B5635524 N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide

N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide

Cat. No. B5635524
M. Wt: 287.4 g/mol
InChI Key: SVCKGDOZEAXZLH-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-1-piperazinyl)phenyl]cyclopentanecarboxamide, also known as NPC, is a small molecule that has gained attention in the scientific community for its potential therapeutic applications. NPC is a selective inhibitor of the protein phosphatase 2A (PP2A), an enzyme that plays a critical role in regulating cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its target, Chk1 . The inhibition of Chk1 could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in cell proliferation and survival, given its target and potential mode of action . For instance, it might induce cell cycle arrest or apoptosis in cells with DNA damage.

properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-10-12-20(13-11-19)16-8-6-15(7-9-16)18-17(21)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCKGDOZEAXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

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